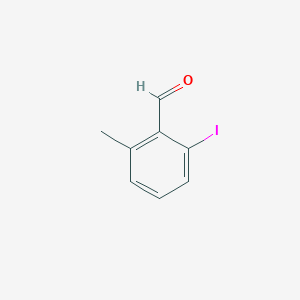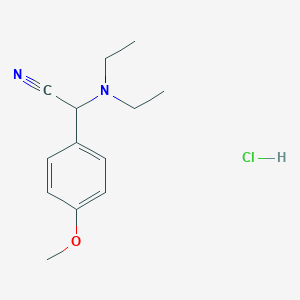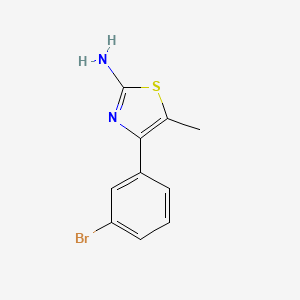
4-(3-Bromophenyl)-5-methylthiazol-2-ylamine
Descripción general
Descripción
The compound “4-(3-Bromophenyl)-5-methylthiazol-2-ylamine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many biologically active substances and have been the subject of much research .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The bromophenyl group could be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, a bromophenyl group at the 4-position, and a methylamine group at the 2-position .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could act as a leaving group in nucleophilic aromatic substitution reactions, and the amine group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-(3-Bromophenyl)-5-methylthiazol-2-ylamine: derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . These compounds have shown promising results against pathogenic bacteria and fungi, comparable to standard drugs like norfloxacin and fluconazole . The ability to combat drug-resistant microbes makes these derivatives valuable for developing new antimicrobial agents.
Anticancer Potential
Research has indicated that thiazol-2-ylamine derivatives exhibit anticancer activity, particularly against oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . Some derivatives have been found to be as effective as the standard chemotherapeutic agent 5-fluorouracil, highlighting their potential in cancer therapy .
Molecular Docking Studies
Molecular docking studies of 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine derivatives have demonstrated good binding scores within the pockets of selected proteins. This suggests that these compounds could be promising candidates for drug development, with the ability to selectively target and bind to specific proteins involved in disease processes .
Neuroprotective Effects
The neurotoxic potentials of related pyrazoline derivatives have been investigated, with findings suggesting that they can affect the activity of acetylcholinesterase (AchE) and levels of malondialdehyde (MDA) in the brain. This indicates a potential for thiazol-2-ylamine derivatives to be used in the treatment of neurological disorders where oxidative stress and AchE activity are implicated .
Antioxidant Properties
Compounds with a thiazol-2-ylamine structure have been linked to antioxidant activities. They may help in reducing oxidative stress, which is associated with various diseases. By mitigating the effects of reactive oxygen species (ROS), these derivatives could be beneficial in preventing or treating conditions caused by oxidative damage .
Pharmacological Activities
Thiazol-2-ylamine derivatives have a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant , and antitumor activities. This makes them versatile compounds for further drug development and therapeutic applications .
Enzyme Inhibition
The ability to inhibit specific enzymes, such as AchE, suggests that thiazol-2-ylamine derivatives could be used to modulate enzymatic activity in various biological processes. This could be particularly useful in designing drugs for conditions like Alzheimer’s disease, where enzyme regulation is a key therapeutic strategy .
Synthesis of Heterocyclic Compounds
Thiazol-2-ylamine derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These heterocycles are crucial in the pharmaceutical industry for the development of drugs with diverse therapeutic effects .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUUBDPUHHIEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine | |
CAS RN |
1510426-79-5 | |
| Record name | 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




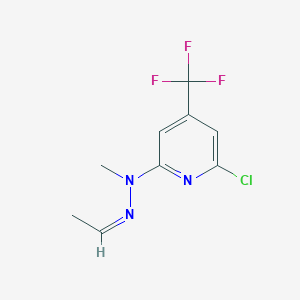

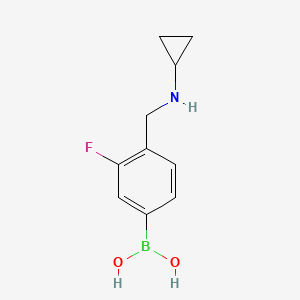
![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)
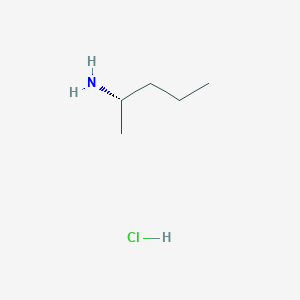

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)
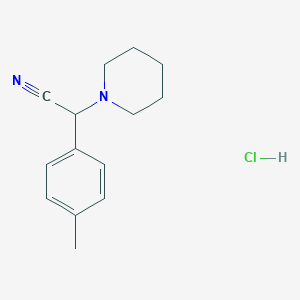
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
